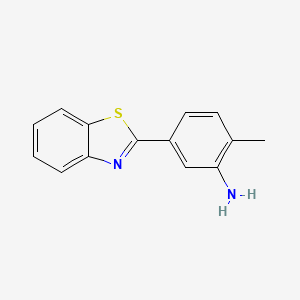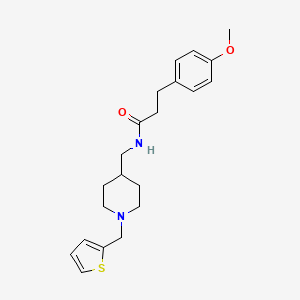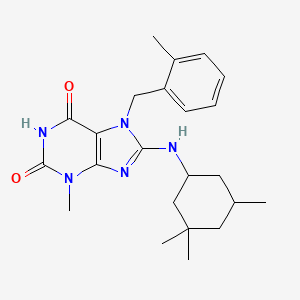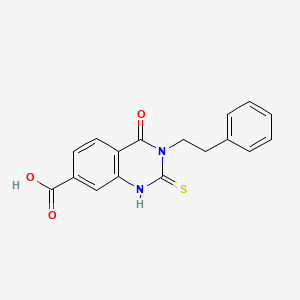
5-(1,3-Benzothiazol-2-yl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(1,3-Benzothiazol-2-yl)-2-methylaniline” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been found in various marine and terrestrial natural products . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, new ethynyl derivatives were synthesized from 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl (phenyl)verdazyls using Sonogashira cross-coupling reactions carried out in two stages .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring system . This ring system is a privileged bicyclic system with multiple applications . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites, which allow for functionalization .Chemical Reactions Analysis
Benzothiazole compounds, including “this compound”, have been found to have diverse chemical reactivity . For instance, they can undergo Sonogashira cross-coupling reactions . These reactions are used to synthesize new derivatives of the compound .Applications De Recherche Scientifique
Synthesis and Structural Analysis : Dong et al. (2002) synthesized novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles from o-methylaniline and various aromatic carbonic acids. The molecular structure of these compounds was confirmed using techniques like NMR, MS, IR spectra, and X-ray crystallography (Dong, Quan, Chai, & Mao, 2002).
Chemical Transformations : El’chaninov et al. (2018) conducted a study on the transformation of 5-nitro-1H-indazole, which is structurally related to benzothiazoles, highlighting the chemical processes involved in creating new derivatives (El’chaninov, Aleksandrov, & Stepanov, 2018).
Crystal Structure Characterization : Aydın et al. (2002) investigated the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, a compound related to 5-(1,3-Benzothiazol-2-yl)-2-methylaniline, to further clarify its molecular structure (Aydın, Arici, Akkurt, Akkoç, & Şahin, 2002).
Pharmacological Screening : Raparla et al. (2013) synthesized and screened a series of benzothiazole derivatives for their antimicrobial and antioxidant activities, demonstrating the potential pharmacological applications of these compounds (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013).
Antitumor Activity : Shi et al. (1996) synthesized a series of 2-(4-aminophenyl)benzothiazoles, showing potent inhibitory activity against human breast cancer cell lines. These compounds offer insights into the antitumor potential of benzothiazole derivatives (Shi, Bradshaw, Wrigley, McCall, Lelieveld, Fichtner, & Stevens, 1996).
Design of Antitumor Agents : Matiichuk et al. (2020) explored the use of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde in the design of antitumor agents, revealing the synthesis of various derivatives and their screening for antitumor activity (Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020).
Photo-Physical Characteristics : Padalkar et al. (2011) synthesized novel fluorescent derivatives of benzimidazole, benzoxazole, and benzothiazole, studying their photo-physical properties. This research provides insights into the optical applications of benzothiazole derivatives (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Antimicrobial Activity : Amnerkar et al. (2015) synthesized a series of benzothiazole derivatives and evaluated their antimicrobial and anthelmintic activities. The study highlights the potential use of benzothiazole derivatives in developing new antimicrobial agents (Amnerkar, Bhongade, & Bhusari, 2015).
Antitumor Prodrug Development : Bradshaw and Westwell (2004) reviewed the development of a series of antitumor benzothiazoles, including the clinical candidate Phortress. The review covers advances in understanding the mechanism of action and the role of these compounds in cancer treatment (Bradshaw & Westwell, 2004).
Catalytic Coupling Reactions : Monguchi et al. (2009) discussed the catalytic C-H, N-H coupling of azoles, including benzothiazoles, highlighting the synthetic applications of these reactions in creating aminated products (Monguchi, Fujiwara, Furukawa, & Mori, 2009).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to interact with various targets such asProthrombin and the Aryl hydrocarbon receptor . These targets play crucial roles in coagulation and regulation of gene expression, respectively .
Mode of Action
Benzothiazole derivatives are known to exhibit their activity by inhibiting various enzymes such asdihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , dihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways related to the enzymes they inhibit .
Result of Action
Benzothiazole derivatives have been reported to exhibit potentanti-tubercular activity, with better inhibition potency found in new benzothiazole derivatives against M. tuberculosis .
Action Environment
It’s worth noting that the synthesis of benzothiazole derivatives has been achieved through various synthetic pathways includingdiazo-coupling , Knoevenagel condensation , Biginelli reaction , molecular hybridization techniques , microwave irradiation , one-pot multicomponent reactions etc . These methods could potentially influence the compound’s action and stability.
Orientations Futures
Benzothiazoles, including “5-(1,3-Benzothiazol-2-yl)-2-methylaniline”, have significant potential in the field of medicinal chemistry due to their remarkable pharmacological potentialities . The development of synthetic processes is one of the most significant problems facing researchers, and recent advances in the synthesis of benzothiazole compounds related to green chemistry have been provided . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthetic processes.
Propriétés
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKSASURFRWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2949119.png)

![3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2949123.png)



![1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE](/img/structure/B2949128.png)

![3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2949132.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2949135.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)

![1-[(3-Chlorophenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2949139.png)
